Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate
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Overview
Description
Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate is a complex organic compound belonging to the pyrrolo[2,1-a]isoquinoline family. These compounds are known for their unique structural features and significant biological activities. The pyrrolo[2,1-a]isoquinoline core is a common structural motif in many natural products and synthetic molecules with potential pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate can be synthesized through a one-pot three-component reaction. This involves the reaction of isoquinoline, 2-bromoacetophenones, and non-symmetrical acetylenic dipolarophiles in the presence of 1,2-epoxypropane as a solvent . The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming the pyrrolo[2,1-a]isoquinoline core .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This can lead to effects such as cell differentiation inhibition, cytotoxicity, and other biological activities .
Comparison with Similar Compounds
Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate can be compared with other pyrrolo[2,1-a]isoquinoline derivatives, such as:
Crispine A: Known for its anticancer activity.
Oleracein E: Isolated from traditional Chinese medicinal plants and studied for its biological properties.
Trolline: Another natural product with a pyrrolo[2,1-a]isoquinoline core, known for its medicinal properties.
These compounds share the pyrrolo[2,1-a]isoquinoline core but differ in their substituents and biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
20958-80-9 |
---|---|
Molecular Formula |
C27H21NO2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate |
InChI |
InChI=1S/C27H21NO2/c1-2-30-27(29)24-23(20-12-5-3-6-13-20)26-22-16-10-9-11-19(22)17-18-28(26)25(24)21-14-7-4-8-15-21/h3-18H,2H2,1H3 |
InChI Key |
ZTOXUNYNBLFSBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC3=CC=CC=C3C2=C1C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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